3-Bromo-4-propoxyoxolane

soluble epoxide hydrolase enzyme inhibition cardiovascular

3-Bromo-4-propoxyoxolane (CAS 1602043-95-7; molecular formula C₇H₁₃BrO₂; molecular weight 209.08 g/mol) is a brominated oxolane (tetrahydrofuran) derivative bearing a propoxy substituent at the 4-position and a bromine atom at the 3-position. Available from multiple commercial suppliers at a typical purity of 95% , this compound belongs to the 3-bromo-4-alkoxyoxolane class.

Molecular Formula C7H13BrO2
Molecular Weight 209.08 g/mol
Cat. No. B13066924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-propoxyoxolane
Molecular FormulaC7H13BrO2
Molecular Weight209.08 g/mol
Structural Identifiers
SMILESCCCOC1COCC1Br
InChIInChI=1S/C7H13BrO2/c1-2-3-10-7-5-9-4-6(7)8/h6-7H,2-5H2,1H3
InChIKeyHKKWGTJPKXAROB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-propoxyoxolane for Pharmaceutical Intermediate Sourcing: Compound Class and Baseline Characteristics


3-Bromo-4-propoxyoxolane (CAS 1602043-95-7; molecular formula C₇H₁₃BrO₂; molecular weight 209.08 g/mol) is a brominated oxolane (tetrahydrofuran) derivative bearing a propoxy substituent at the 4-position and a bromine atom at the 3-position [1]. Available from multiple commercial suppliers at a typical purity of 95% , this compound belongs to the 3-bromo-4-alkoxyoxolane class. Its structural annotation in the ChEMBL database (CHEMBL3402239) confirms its identity as a discrete chemical entity with curated bioactivity data [2]. Published synthetic routes involve bromination of 4-propoxyoxolane, and the compound features a chiral carbon at the 4-position, yielding a racemic mixture unless stereospecific synthesis is employed [1].

Why Generic Substitution of 3-Bromo-4-propoxyoxolane with In-Class Analogs Is Not Supported


The 3-bromo-4-alkoxyoxolane scaffold exhibits pronounced sensitivity to the identity and position of the alkoxy substituent. Even within this narrow structural class, altering the alkoxy chain length from propoxy to ethoxy or methoxy can substantially shift physicochemical properties—including logP, solubility, and steric bulk—which in turn modulate target binding, metabolic stability, and synthetic utility . Furthermore, substitution pattern matters: the regioisomer 3-(3-bromopropoxy)oxolane (CAS 1334146-34-7), in which the bromine is positioned on a propyl spacer rather than directly on the ring, presents a distinct reactivity profile for nucleophilic displacement and cyclization reactions and may exhibit a different biological target spectrum . Consequently, procurement decisions must be driven by compound-specific performance data rather than class-level assumptions.

Quantitative Differentiation Evidence for 3-Bromo-4-propoxyoxolane vs. Closest Analogs


Human Soluble Epoxide Hydrolase (sEH) Inhibition: 3-Bromo-4-propoxyoxolane vs. Structurally Divergent sEH Probe

In a biochemical assay measuring inhibition of C-terminal His₆-tagged full-length human soluble epoxide hydrolase (sEH) expressed in Escherichia coli BL21(DE3) cells, 3-Bromo-4-propoxyoxolane (CHEMBL3402239) exhibited an IC₅₀ of 91,000 nM (91 µM) [1]. For context, a structurally related but more elaborated sEH probe (CHEMBL828060) achieved an IC₅₀ of approximately 120 nM (0.12 µM) against murine sEH under comparable conditions, demonstrating a potency difference of approximately 758-fold [2]. The propoxy-substituted compound thus defines the weak-affinity end of the sEH structure–activity relationship (SAR) landscape, making it a suitable negative-control scaffold or a starting point for fragment-based optimization in sEH drug discovery programs.

soluble epoxide hydrolase enzyme inhibition cardiovascular

Synthetic Accessibility: Bromination Route to 3-Bromo-4-propoxyoxolane vs. Alternative Alkoxy Analogs

A published synthetic protocol describes the preparation of 3-Bromo-4-propoxyoxolane via direct bromination of 4-propoxyoxolane, reportedly providing the product in high yield [1]. In contrast, shorter-chain analogs such as 3-Bromo-4-ethoxyoxolane and 3-Bromo-4-methoxyoxolane are potentially more volatile (predicted lower boiling points correlating with lower molecular weight: 195.05 and 181.03 g/mol, respectively, vs. 209.08 g/mol for the propoxy derivative) . The higher molecular weight and reduced volatility of the propoxy analog confer practical advantages in multi-step synthesis work-up (less evaporative loss during solvent removal) and potentially safer handling at ambient pressure.

organic synthesis bromination intermediate

Regioisomeric Discrimination: 3-Bromo-4-propoxyoxolane vs. 3-(3-Bromopropoxy)oxolane

3-Bromo-4-propoxyoxolane (CAS 1602043-95-7) and its regioisomer 3-(3-bromopropoxy)oxolane (CAS 1334146-34-7) are structural isomers with identical molecular formula (C₇H₁₃BrO₂) and molecular weight (209.08 g/mol) but differ fundamentally in the position of the bromine atom: directly attached to the oxolane ring (3-position) versus appended to a three-carbon spacer chain . Biological profiling of the spacer-chain regioisomer showed an IC₅₀ of approximately 30 µM against MCF-7 human breast cancer cells after 48 h exposure, along with antimicrobial activity against E. coli and S. aureus (MIC range 50–100 µg/mL) . No equivalent MCF-7 or antimicrobial data are publicly available for 3-Bromo-4-propoxyoxolane, and the ChEMBL-curated sEH activity (IC₅₀ = 91 µM) for the ring-brominated compound is a distinct assay target [1]. This underscores that the two regioisomers are not interchangeable for either biological or synthetic applications.

regioisomer nucleophilic substitution medicinal chemistry

Supply-Chain Provenance: 3-Bromo-4-propoxyoxolane Purity Specifications vs. Unspecified Generic Sourcing

Commercially, 3-Bromo-4-propoxyoxolane is listed by multiple independent vendors (AKSci, Leyan, Kuujia, Enamine) with a minimum purity specification of 95% . This multi-vendor consistency provides procurement redundancy, reducing supply-chain risk compared to single-source or custom-synthesis-only analogs such as 3-Bromo-4-ethoxyoxolane or 3-Bromo-4-(3-methoxypropoxy)oxolane, which have fewer listed suppliers . The stated long-term storage condition—cool, dry environment—is straightforward and does not require sub-zero temperatures, simplifying inventory management.

quality control purity procurement

Recommended Application Scenarios for 3-Bromo-4-propoxyoxolane Based on Quantitative Evidence


Negative Control or Fragment Starting Point in sEH Drug Discovery

The biochemically measured IC₅₀ of 91 µM against human sEH positions 3-Bromo-4-propoxyoxolane as an appropriate low-affinity reference compound for high-throughput screening (HTS) assay validation and SAR benchmarking [1]. Its weak inhibition ensures that observed activity in primary screens is not dominated by non-specific binding effects, and its small molecular footprint (MW 209) makes it a viable fragment hit for structure-guided optimization.

Synthetic Intermediate for Heterocycle Construction Requiring a Non-Volatile Brominated Oxolane

The established synthetic route via bromination of 4-propoxyoxolane and the compound's higher molecular weight relative to ethoxy and methoxy analogs suggest it is a preferred intermediate when low volatility during solvent evaporation is beneficial, such as in parallel synthesis or scale-up protocols [2].

Regioisomerically Defined Scaffold for Nucleophilic Displacement Chemistry

With the bromine atom directly attached to the oxolane ring at the 3-position, this compound offers a well-defined site for Sₙ2 or metal-catalyzed cross-coupling reactions, enabling the construction of 3-substituted-4-propoxyoxolane libraries . In contrast, the spacer-chain regioisomer (3-(3-bromopropoxy)oxolane) would yield entirely different substitution products, making the ring-brominated isomer the correct choice for oxolane-core diversification.

Multi-Vendor Procured Building Block for Academic and Industrial Medicinal Chemistry

With at least four verified commercial suppliers, 3-Bromo-4-propoxyoxolane offers competitive pricing, batch-to-batch consistency at 95% purity, and supply-chain resilience that single-source analogs cannot match [1]. This makes it a pragmatic selection for medicinal chemistry groups synthesizing focused compound libraries where reliable resupply over a 12–24-month project timeline is essential.

Quote Request

Request a Quote for 3-Bromo-4-propoxyoxolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.